Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-
Overview
Description
“Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, ®-” is a compound with the empirical formula C26H21FN2O3 and a molecular weight of 428.45 . It is also known as PF-05105679 . The compound is a white to beige powder and is soluble in DMSO .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a pentanoic acid group, a dipentylamino group, a quinolinylcarbonyl group, and an amino group . The presence of these groups contributes to its unique properties and functions.Physical And Chemical Properties Analysis
PF-05105679 is a white to beige powder . It is soluble in DMSO, making it suitable for use in various biological experiments . It has a molecular weight of 428.45 and an empirical formula of C26H21FN2O3 .Scientific Research Applications
Pharmacological Properties
Pentanoic acid derivatives, specifically those related to lorglumide, have been identified as a new class of non-peptide cholecystokinin (CCK) antagonists. Lorglumide exhibits high affinity for pancreatic CCK receptors and acts as a competitive, specific, and potent CCK antagonist. Its effects include modulating smooth muscle activities in the gall bladder and ileum, amylase secretion in pancreatic acini, and providing protection against various forms of pancreatitis. Due to these properties, along with low toxicity and oral activity, lorglumide has potential diagnostic and therapeutic applications in human medicine where CCK involvement is suspected (Makovec et al., 1987).
Biochemical and Medicinal Chemistry
The synthesis of compounds like 2-amino-5-azolylpentanoic acids, derived from pentanoic acid derivatives, has shown significant inhibition of nitric oxide synthases, which are crucial in various physiological processes. This inhibition capacity makes these compounds valuable in the study of the structure-activity relationships and potential therapeutic applications for conditions involving nitric oxide synthases (Ulhaq et al., 1998).
Enzyme-Activated Irreversible Inhibition
Research on 5-fluoro-4-oxo-pentanoic acid, an analogue of succinic semi-aldehyde and related to pentanoic acid, has demonstrated its ability to irreversibly inhibit γ-aminobutyric acid-α-ketoglutarate aminotransferase in rat and mouse brains. This inhibition can lead to an elevation of brain GABA levels, which is significant for neurological studies and potential therapeutic interventions for neurological disorders (Lippert et al., 1982).
Safety And Hazards
properties
IUPAC Name |
(4R)-5-(dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4/c1-3-5-9-15-28(16-10-6-4-2)25(32)22(13-14-23(29)30)27-24(31)20-17-19-11-7-8-12-21(19)26-18-20/h7-8,11-12,17-18,22H,3-6,9-10,13-16H2,1-2H3,(H,27,31)(H,29,30)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZXRRZYVZZEN-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152399 | |
Record name | A 65186 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- | |
CAS RN |
119295-94-2 | |
Record name | A 65186 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A 65186 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.